3,6-difluoro-9H-carbazole
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Overview
Description
3,6-Difluoro-9H-carbazole is an organic compound with the molecular formula C12H7F2N. It is a derivative of carbazole, where two hydrogen atoms at the 3 and 6 positions are replaced by fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-difluoro-9H-carbazole typically involves the fluorination of carbazole. One common method is the direct fluorination of carbazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available carbazole. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-3,6-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3,6-difluorocarbazole derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: 3,6-Difluorocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Difluoro-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,6-difluoro-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorine atoms enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-9H-carbazole
- 3,6-Dibromo-9H-carbazole
- 3,6-Diiodo-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
- 3,6-Diphenyl-9H-carbazole
Uniqueness
Compared to its analogs, 3,6-difluoro-9H-carbazole exhibits unique properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which influences the electronic distribution within the molecule, enhancing its stability and reactivity. This makes this compound particularly valuable in applications requiring high-performance materials and specific biological activities .
Properties
CAS No. |
1041143-98-9 |
---|---|
Molecular Formula |
C12H7F2N |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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